Luciferin 6'-ethyl ether sodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Luciferin 6’-ethyl ether sodium salt involves the ethylation of luciferin. The process typically includes the following steps:
Starting Material: Luciferin is used as the starting material.
Ethylation: The ethylation reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of Luciferin 6’-ethyl ether sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of luciferin are ethylated using industrial-grade reagents.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Luciferin 6’-ethyl ether sodium salt undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen and the enzyme luciferase, it undergoes oxidation to produce light.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen and luciferase enzyme.
Substitution: Various alkyl halides and bases such as potassium carbonate.
Major Products
Oxidation: Light emission and oxyluciferin.
Substitution: Different luciferin derivatives depending on the substituent used.
Scientific Research Applications
Luciferin 6’-ethyl ether sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to study cellular and molecular processes in live organisms.
Medicine: Utilized in diagnostic assays and drug discovery to monitor biological activities and disease progression.
Industry: Applied in the development of biosensors and environmental monitoring tools.
Mechanism of Action
The mechanism of action of Luciferin 6’-ethyl ether sodium salt involves its oxidation by the enzyme luciferase in the presence of oxygen. This reaction produces light, which can be detected and measured. The molecular targets include the luciferase enzyme and oxygen molecules, and the pathway involves the conversion of chemical energy into light energy .
Comparison with Similar Compounds
Similar Compounds
Luciferin 6’-methyl ether sodium salt: Similar structure but with a methyl group instead of an ethyl group.
D-Luciferin: The parent compound without any ether substitution.
Coelenterazine: Another bioluminescent compound used in similar applications.
Uniqueness
Luciferin 6’-ethyl ether sodium salt is unique due to its specific ethyl substitution, which can affect its reactivity and light-emitting properties. This makes it suitable for specific applications where different light emission characteristics are required .
Biological Activity
Luciferin 6'-ethyl ether sodium salt is a derivative of the well-known luciferin compound, recognized for its significant role in bioluminescence assays and various biological applications. This article delves into its biological activity, applications, and comparative studies with other luciferin derivatives.
- Chemical Formula: C13H11N2NaO3S2
- Molecular Weight: 330.36 g/mol
- Solubility: Highly soluble in ethanol (up to 10 mg/mL), enhancing its utility in biological applications.
This compound acts as a substrate for luciferase enzymes, catalyzing its conversion to oxyluciferin while emitting light. This reaction is fundamental in various bioluminescent assays, where the intensity of emitted light correlates with the biological activity being measured.
Applications in Research
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Bioluminescence Reporter Assays
- The compound is extensively used in reporter assays to monitor gene expression and cellular processes. When linked to a promoter region, luciferase production increases upon activation, leading to enhanced light emission from luciferin consumption. This method allows researchers to quantify biological responses with high sensitivity.
-
In Vivo Imaging
- This compound is employed for non-invasive imaging of luciferase-expressing cells in living organisms. This application is particularly valuable in cancer research and studying cellular dynamics in real-time.
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Cell Viability Assays
- The compound's luminescent properties make it suitable for assessing cell viability and cytotoxicity. By measuring light output, researchers can determine the health and proliferation rates of various cell types under different experimental conditions.
Comparative Studies
The unique ethyl substitution at the 6' position enhances the stability and solubility of this compound compared to other derivatives. Below is a comparison table highlighting key characteristics of various luciferin compounds:
Compound Name | CAS Number | Molecular Weight | Key Characteristics |
---|---|---|---|
Luciferin (D-luciferin) | 115-67-7 | 262.28 g/mol | Natural substrate for firefly luciferase |
Luciferin 6'-methyl ether sodium salt | 3022-11-5 | 294.3 g/mol | Inhibitor of firefly luciferase |
This compound | 103404-64-4 | 330.36 g/mol | Enhanced stability and solubility for bioluminescent assays |
Study on Gene Expression Monitoring
A study utilizing this compound demonstrated its effectiveness in monitoring gene expression in cancer cell lines. The researchers linked luciferase to a cancer-related promoter, observing a direct correlation between promoter activation and luminescence intensity, validating the compound's utility in real-time monitoring of gene expression dynamics.
Cytotoxicity Assessment
In another research effort, this compound was used to evaluate cytotoxic effects of various compounds on human cell lines. The luminescence-based assay provided rapid results, with detection limits significantly lower than traditional methods, showcasing the compound's sensitivity and reliability as a cytotoxicity indicator.
Properties
IUPAC Name |
sodium;(4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJITLAHMFBSA-SBSPUUFOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635701 | |
Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-64-4 | |
Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.